molecular formula C15H24O3 B12400479 Phaeocaulisin E

Phaeocaulisin E

Cat. No.: B12400479
M. Wt: 252.35 g/mol
InChI Key: TXIKNNOOLCGADE-DHMWGJHJSA-N
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Description

Phaeocaulisin E is a guaiane-type sesquiterpene extracted from the rhizomes of Curcuma phaeocaulis, a plant belonging to the ginger family. This compound has garnered attention due to its ability to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, with an IC50 value of 10.3 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guaiane-type sesquiterpenes, including Phaeocaulisin E, often involves complex multi-step processes. For instance, the total synthesis of related compounds like Phaeocaulisin A has been achieved through enantioselective routes involving key intermediates such as enantioenriched lactones. These intermediates undergo sequential cyclizations mediated by single-electron transfer reductants like samarium diiodide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach for sesquiterpenes involves extraction from plant sources followed by purification processes. Techniques such as chromatography are commonly employed to isolate the desired compound from other plant constituents.

Chemical Reactions Analysis

Types of Reactions

Phaeocaulisin E, like other sesquiterpenes, can undergo various chemical reactions including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like Dess-Martin periodinane or 2-iodoxybenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or samarium diiodide.

    Substitution: Conditions involving bases like potassium tert-butoxide or catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.

Scientific Research Applications

Phaeocaulisin E has shown potential in various scientific research applications:

Mechanism of Action

The mechanism by which Phaeocaulisin E exerts its effects involves the inhibition of nitric oxide production in macrophages. This is achieved by interfering with the signaling pathways activated by lipopolysaccharides, which are components of bacterial cell walls that trigger inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phaeocaulisin E is unique due to its specific inhibitory activity on nitric oxide production in macrophages, with an IC50 value of 10.3 μM . This makes it a promising candidate for further research in anti-inflammatory therapies.

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(3S,3aS,8S,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one

InChI

InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15+/m1/s1

InChI Key

TXIKNNOOLCGADE-DHMWGJHJSA-N

Isomeric SMILES

CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@@](CC1=O)(C)O)C

Canonical SMILES

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C

Origin of Product

United States

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